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molecular formula C17H36O4Si B037766 11-Triethoxysilylundecanal CAS No. 116047-42-8

11-Triethoxysilylundecanal

Cat. No. B037766
M. Wt: 332.5 g/mol
InChI Key: SJJMMZVIBLQHLI-UHFFFAOYSA-N
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Patent
US05277813

Procedure details

To a solution of 16.8 g 10-undecenal in 25 ml methylene chloride, crystals of di-μ-chlorodichlorobis(ethylene)-diplatinum (II) were added and the solution heated to 40°-45° C. A solution of 16.4 g triethoxysilane in 25 ml methylene chloride was added dropwise over a period of 90 minutes. After reagent addition was completed, the rection mixture was heated for an additional 30 minutes. The mixture was fractionated and the product, 11-triethoxysilylundecanal (I) was obtained at 65° C. at 0.2 mm Hg at a 30% yield.
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorodichlorobis(ethylene)-diplatinum (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[CH2:13]([O:15][SiH:16]([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[CH3:14]>C(Cl)Cl>[CH2:13]([O:15][Si:16]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(CCCCCCCCC=C)=O
Name
di-μ-chlorodichlorobis(ethylene)-diplatinum (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 40°-45° C
ADDITION
Type
ADDITION
Details
After reagent addition
TEMPERATURE
Type
TEMPERATURE
Details
the rection mixture was heated for an additional 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si](CCCCCCCCCCC=O)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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